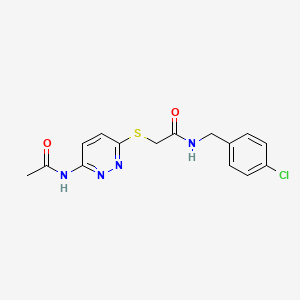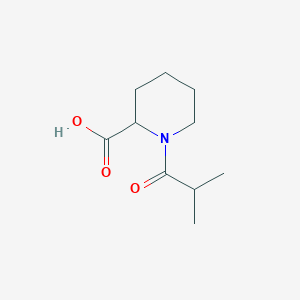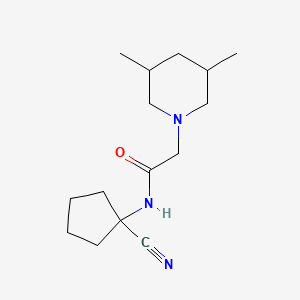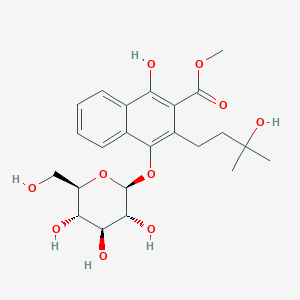![molecular formula C11H13N3OS B2593919 [3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea CAS No. 99857-07-5](/img/structure/B2593919.png)
[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea (MPPTA) is an organosulfur compound that is widely used in scientific research and laboratory experiments. It is a white crystalline solid with a melting point of 181-183°C and a molecular weight of 208.26 g/mol. MPPTA is a versatile compound that can be used for a variety of laboratory and scientific applications, including synthesis, biochemical and physiological effects, and mechanism of action. In
Aplicaciones Científicas De Investigación
Molecular Docking and DNA Binding
A compound closely related to [3-(4-Methoxyphenyl)prop-2-enylideneamino]thiourea was synthesized and investigated for its molecular docking, DNA binding, cytotoxicity, and theoretical studies. The study revealed the compound's ability to bind with B-DNA, showing significant binding energy and potential interactions with DNA strands. The cytotoxic nature of the compound was assessed against specific cell lines, showing promising results which were in good agreement with theoretical predictions (Mushtaque et al., 2016).
Anticancer Activity
Another study focused on thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety, designed as potential antitumor agents. These compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. Some compounds exhibited significant cytotoxic activity, suggesting their potential as novel anticancer agents. The study also included structure-activity relationship (SAR) analysis, molecular docking against VEGFR-2, and ADMET prediction, highlighting the compounds' potential therapeutic applications (Parmar et al., 2021).
Synthesis and Characterization
Research has also been conducted on the synthesis, characterization, and quantum chemical analyses of thiourea derivatives, including 3-(4-methoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea. These studies provide insights into the compounds' structures and potential biological applications. For instance, one study evaluated the cytotoxicity and cell cycle analysis of such a compound, revealing its non-toxic nature against specific cell lines and its ability to induce cell cycle arrest (Mushtaque et al., 2017).
Structural Characterization and Biological Evaluation
Further research includes the structural characterization of copper(II) complexes containing thiourea derivatives and their precursor molecular structures. These studies not only provide detailed insights into the compounds' molecular structures but also explore their potential biological applications, including antimicrobial and antifungal activities (Tadjarodi et al., 2007).
Propiedades
IUPAC Name |
[3-(4-methoxyphenyl)prop-2-enylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-10-6-4-9(5-7-10)3-2-8-13-14-11(12)16/h2-8H,1H3,(H3,12,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFNREOSBWPYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2593844.png)



![1-(2-fluorophenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2593851.png)


![N-(2,3-dimethylphenyl)-2-(7-ethoxy-5-oxobenzo[b]-1,8-naphthyridin-10(5H)-yl)acetamide](/img/structure/B2593858.png)
